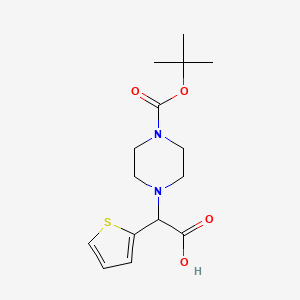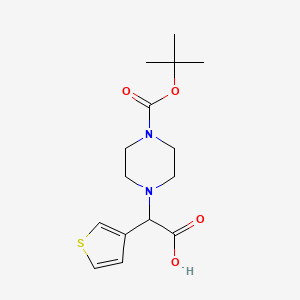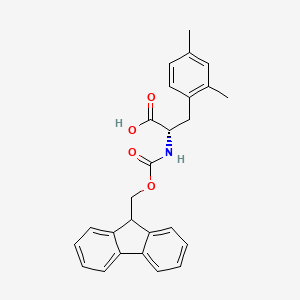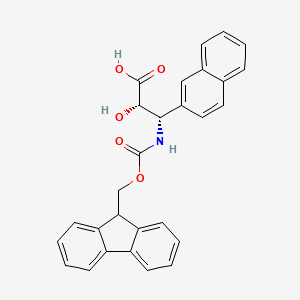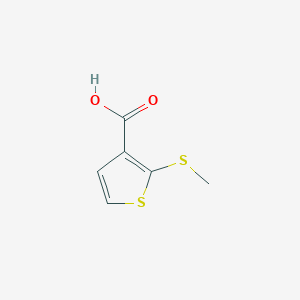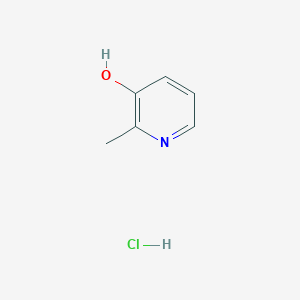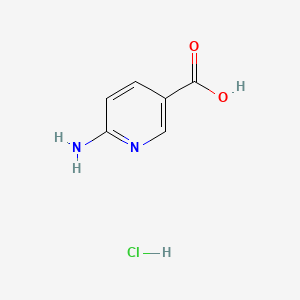
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives is important in medicinal chemistry. The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds . A solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be established by NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can be complex and varied. For example, the inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide as a new corrosion inhibitor on mild steel in 0.1 M HCl medium at varied temperature has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques. For example, the density, melting point, boiling point, refractive index, flash point, and other properties can be determined .Scientific Research Applications
Antimicrobial Agent Development
The compound has been evaluated for its potential as an antimicrobial agent. It has shown activity against a range of bacteria, including both Gram-positive (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria, as well as against yeasts such as Candida albicans and Saccharomyces cerevisiae . This suggests its utility in developing new antimicrobial therapies, which is crucial in the face of rising antibiotic resistance.
Cytotoxicity Studies
This compound has also been screened for cytotoxic effects against human Caucasian promyelocytic leukemia (HL-60) cell line using the alamarBlue® assay . The results indicate that certain derivatives of this compound could be promising for developing treatments against specific types of leukemia.
Synthesis of Bipyrazol Derivatives
The compound serves as a precursor in the synthesis of 4,5′-bipyrazol-5-ol derivatives. These derivatives have been synthesized in excellent yields and are of interest due to their potential biological activities .
Catalysis Research
In the field of catalysis, this compound has been used in a solvent-free synthesis process catalyzed by p-Toluenesulfonic acid. This method represents an environmentally friendly approach to chemical synthesis, avoiding the use of solvents and highlighting the compound’s role in green chemistry initiatives .
Pharmaceutical Research
Derivatives of this compound have been found to exhibit various pharmacological activities, including anti-inflammatory, antileukemic, antidiabetic, and antitumor activities. This makes it a valuable scaffold for pharmaceutical research, where modifications can lead to new therapeutic agents .
Agrochemical Development
Due to its activity profile, there is potential for this compound to be used in the development of agrochemicals. Its derivatives have shown herbicidal activities, which could be explored further for agricultural applications .
Neuroscience Research
Some derivatives of this compound have been described as antagonists of the Neuropeptide Y receptor type 5 (NPY5), which is relevant in the study of obesity and feeding behavior. This highlights its potential application in neuroscience research .
Insecticide Formulation
The compound’s derivatives have also been investigated for their use as insecticides. They have been found to exert potent GABA inhibition with selectivity toward the insect versus the mammalian receptor, which is crucial for developing insecticides that are less harmful to non-target organisms .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and development of pyrimidine derivatives are promising. They are key molecules in living organisms and have a wide range of biological activities. Therefore, the synthesis of new pyrimidine derivatives and the study of their biological activities are important in medicinal chemistry .
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-9(11)5-8(3)14-15/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJFXLDIDRNTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368225 | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
475653-98-6 | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)

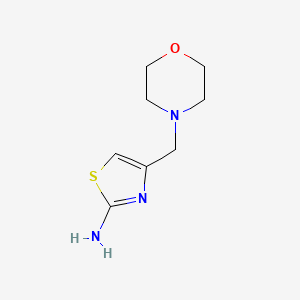
![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)
